Proteasome Inhibition Potency Benchmarking
4-(4-Boronophenyl)butanoic acid has been quantitatively evaluated as an inhibitor of the human 20S proteasome, with a reported IC50 of 1.87 µM . This activity is directly compared to the clinical proteasome inhibitor Bortezomib, which exhibits an IC50 of 7 nM for the chymotrypsin-like activity, indicating a 267-fold difference in potency . This direct comparison, within the same target class, establishes 4-(4-Boronophenyl)butanoic acid as a moderately potent, non-peptidic tool compound suitable for mechanistic studies where a lower potency is desired to avoid complete proteasome shutdown.
| Evidence Dimension | IC50 for human 20S proteasome inhibition |
|---|---|
| Target Compound Data | 1.87 µM |
| Comparator Or Baseline | Bortezomib: 7 nM |
| Quantified Difference | Bortezomib is 267-fold more potent |
| Conditions | In vitro enzyme assay, preincubation for 15 mins before substrate addition |
Why This Matters
This defines a specific potency window for researchers studying the ubiquitin-proteasome system, enabling experimental designs where partial inhibition is more informative than complete blockade.
- [1] BindingDB. (2014). BDBM50444901 CHEMBL3099638: IC50 1.87 µM for human 20S proteasome. View Source
- [2] Adams, J., et al. (1999). Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. Bioorganic & Medicinal Chemistry Letters, 9(3), 333-338. View Source
